1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol
Overview
Description
1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol is a chemical compound characterized by its unique structure, which includes a pyrimidinyl ring substituted with a difluoromethyl group and an azetidinyl ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol typically involves multiple steps, starting with the preparation of the pyrimidinyl core One common approach is the reaction of a suitable pyrimidinyl precursor with a difluoromethylating agent under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound may be utilized in the study of biological systems, particularly in the context of enzyme inhibition or activation.
Medicine: It has potential therapeutic applications, such as in the design of new drugs targeting specific diseases.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to specific biological or chemical outcomes. The hydroxyl group may also play a role in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol can be compared to other similar compounds, such as 1-[6-(Fluoromethyl)pyrimidin-4-yl]azetidin-3-ol and 1-[6-(Chloromethyl)pyrimidin-4-yl]azetidin-3-ol. These compounds differ in the nature of the substituent on the pyrimidinyl ring, which can affect their reactivity, stability, and biological activity. The presence of the difluoromethyl group in this compound provides unique properties that distinguish it from its counterparts.
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Properties
IUPAC Name |
1-[6-(difluoromethyl)pyrimidin-4-yl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c9-8(10)6-1-7(12-4-11-6)13-2-5(14)3-13/h1,4-5,8,14H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIBIEJDLXABIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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